molecular formula C23H38N2O8 B12779171 Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate CAS No. 74389-53-0

Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate

Katalognummer: B12779171
CAS-Nummer: 74389-53-0
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: VCUNKEUDSCZBQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves the reaction of 2-methacryloxyethyl groups with 2,4,4-trimethylhexamethylenedicarbamate. The reaction typically requires specific conditions, including controlled temperature and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate is widely used in scientific research due to its versatile properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Di-2-methacryloxyethyl 2,4,4-trimethylhexamethylenedicarbamate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring high-performance materials .

Eigenschaften

CAS-Nummer

74389-53-0

Molekularformel

C23H38N2O8

Molekulargewicht

470.6 g/mol

IUPAC-Name

2-[[3,3,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-23(6,7)14-18(5)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29)

InChI-Schlüssel

VCUNKEUDSCZBQQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C)(C)CCNC(=O)OCCOC(=O)C(=C)C)CNC(=O)OCCOC(=O)C(=C)C

Verwandte CAS-Nummern

1654738-14-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.